molecular formula C11H8N2 B1220188 Pyrrolo[1,2-a]quinoxaline CAS No. 234-95-7

Pyrrolo[1,2-a]quinoxaline

Cat. No.: B1220188
CAS No.: 234-95-7
M. Wt: 168.19 g/mol
InChI Key: IEOUSWADWJLLCH-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]quinoxaline is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse biological activities and functional properties. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring.

Mechanism of Action

Target of Action

Pyrrolo[1,2-a]quinoxaline and its derivatives have been found to interact with a variety of biological targets. These include 5-HT3 receptors , human protein kinase CK2 , AKT kinase , enzymes such as RAD51 , FAAH , and MAGL , as well as the protein tyrosine phosphatase 1B . These targets play crucial roles in various biological processes, including neurotransmission, cell signaling, DNA repair, and enzymatic regulation.

Mode of Action

It is known that these compounds can act asligands for certain receptors (such as 5-HT3 receptors), inhibitors of certain enzymes and kinases (like human protein kinase CK2 and AKT kinase), and activators of others (like Sirt6) . These interactions can lead to changes in the activity of these targets, influencing various cellular processes.

Biochemical Pathways

This compound can affect several biochemical pathways through its interaction with its targets. For instance, by acting as a ligand for 5-HT3 receptors, it can influence serotonin signaling pathways . As an inhibitor of protein kinases like CK2 and AKT, it can affect cell signaling pathways related to cell growth, proliferation, and survival .

Pharmacokinetics

The design and synthesis of this compound derivatives often aim to improve these properties to enhance bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action can be diverse, depending on the specific derivative and its targets. Some derivatives have shown antiparasitic (antimalarial, anti-Leishmania) and antifungal activities . Others have demonstrated analgesic , antileukemic , and tuberculostatic activities . Certain this compound derivatives have also been used as fluorescent probes .

Biochemical Analysis

Biochemical Properties

Pyrrolo[1,2-a]quinoxaline plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. Notably, this compound derivatives have been identified as inhibitors of human protein kinase CK2, AKT kinase, and enzymes such as RAD51, FAAH, and MAGL . These interactions are primarily inhibitory, affecting the activity of these enzymes and altering cellular processes. Additionally, this compound derivatives have been used as ligands for 5-HT3 receptors, indicating their potential role in neurotransmission and signaling pathways .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound derivatives have shown antiproliferative activity against cancer cell lines such as K562, U937, and MCF7 . These compounds can induce apoptosis and inhibit cell proliferation, highlighting their potential as anticancer agents. Furthermore, this compound derivatives have been reported to affect cell signaling pathways, including those involving protein kinases and receptors .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound derivatives can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the binding of this compound derivatives to protein kinase CK2 results in the inhibition of its activity, which in turn affects downstream signaling pathways . Additionally, these compounds can interact with DNA and RNA, influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound derivatives can impact their long-term effects on cellular function. For instance, the stability of these compounds in various solvents and under different conditions can influence their efficacy and potency . Long-term studies have also indicated that this compound derivatives can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of this compound derivatives can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and reduction reactions, which can influence its activity and efficacy . This compound derivatives have been shown to affect metabolic flux and metabolite levels, impacting cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound derivatives can interact with transporters and binding proteins, facilitating their uptake and distribution . These interactions can affect the localization and accumulation of the compound within specific cellular compartments, influencing its efficacy and potency .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound derivatives can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound reaches its intended site of action, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]quinoxaline typically involves the cyclization of pyrrole and quinoxaline derivatives. One common method is the intramolecular cyclization of functionalized pyrroles. For example, the cyclization of 1-(2-isocyanophenyl)-1H-pyrroles under mild conditions in the presence of carboxylic acid derivatives leads to the formation of pyrrolo[1,2-a]quinoxalines . Another approach involves the use of FeCl3 as a catalyst to facilitate the annulation and cleavage of cyclic ethers, resulting in the formation of this compound derivatives .

Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions that lead to the formation of both pyrrole and quinoxaline rings. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophilic reagents such as sodium hydride or lithium diisopropylamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline-2,3-diones, while reduction reactions can produce dihydropyrrolo[1,2-a]quinoxalines .

Comparison with Similar Compounds

Pyrrolo[1,2-a]quinoxaline is unique among heterocyclic compounds due to its fused ring system and diverse biological activities. Similar compounds include:

These compounds share some structural similarities but differ in their specific ring systems and biological activities, making this compound a distinct and valuable compound in various fields of research and industry.

Properties

IUPAC Name

pyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-6-11-10(5-1)12-8-9-4-3-7-13(9)11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOUSWADWJLLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=CC=CN32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177957
Record name Pyrrolo(1,2-a)quinoxaline
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234-95-7
Record name Pyrrolo[1,2-a]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234-95-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo(1,2-a)quinoxaline
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Record name Pyrrolo[1,2-a]quinoxaline
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Record name Pyrrolo(1,2-a)quinoxaline
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Record name Pyrrolo[1,2-a]quinoxaline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Q & A

Q1: How do pyrrolo[1,2-a]quinoxalines interact with biological targets?

A1: The exact mechanism of action varies depending on the specific pyrrolo[1,2-a]quinoxaline derivative and its target. For instance, some derivatives exhibit antimalarial activity by binding to β-hematin, a detoxification pathway utilized by the malaria parasite Plasmodium falciparum. [] This binding disrupts the parasite's ability to neutralize toxic heme, ultimately leading to parasite death.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C11H8N2, and its molecular weight is 168.19 g/mol.

Q3: What spectroscopic data are available for characterizing pyrrolo[1,2-a]quinoxalines?

A3: Commonly used spectroscopic techniques for characterizing pyrrolo[1,2-a]quinoxalines include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the compound's structure, including the connectivity and environment of hydrogen and carbon atoms. [, , , ]
  • Infrared (IR) spectroscopy: Reveals information about the functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]
  • Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, providing further structural information. [, ]

Q4: Is there information available about the material compatibility of pyrrolo[1,2-a]quinoxalines?

A4: The available research primarily focuses on the synthesis and biological evaluation of pyrrolo[1,2-a]quinoxalines. Further studies are needed to evaluate their compatibility with various materials.

Q5: What is known about the stability of pyrrolo[1,2-a]quinoxalines under different conditions?

A5: Information on the stability of pyrrolo[1,2-a]quinoxalines under various conditions is limited. Research primarily focuses on synthetic strategies and biological activities. Further investigation is needed to understand their stability profiles.

Q6: Do pyrrolo[1,2-a]quinoxalines possess any catalytic properties?

A6: The available research does not highlight any catalytic properties of pyrrolo[1,2-a]quinoxalines. Their primary focus is on their biological activities and potential as pharmaceutical agents.

Q7: Have computational methods been employed in the study of pyrrolo[1,2-a]quinoxalines?

A7: Yes, computational chemistry and modeling techniques have been used to investigate pyrrolo[1,2-a]quinoxalines. For example, molecular modeling studies have supported the hypothesis that pyrroloquinoxalines exert antimalarial activity by binding to β-hematin. []

Q8: Are there any QSAR models developed for pyrrolo[1,2-a]quinoxalines?

A8: While specific QSAR models are not extensively discussed in the available research, there are studies highlighting the Structure-Activity Relationship (SAR) of pyrrolo[1,2-a]quinoxalines. These studies investigate the impact of structural modifications on the biological activity of these compounds, guiding the design of new derivatives with improved potency and selectivity. [, , , ]

Q9: How do structural modifications of pyrrolo[1,2-a]quinoxalines influence their antimalarial activity?

A9: Research indicates that incorporating a bis(3-aminopropyl)piperazine linker between two this compound units enhances antimalarial activity compared to single units. [] Additionally, the presence of a methoxy group on the this compound nucleus further improves the pharmacological activity. []

Q10: How do structural changes affect the antiproliferative activity of pyrrolo[1,2-a]quinoxalines?

A10: Studies have shown that the presence of a benzylpiperidinyl fluorobenzimidazole group at the C-4 position of the this compound scaffold contributes to enhanced antiproliferative activity. Furthermore, functionalization of the pyrrole ring is also deemed necessary for optimal activity. []

Q11: Are there any specific formulation strategies mentioned for pyrrolo[1,2-a]quinoxalines?

A11: The available research primarily focuses on the synthesis and biological evaluation of pyrrolo[1,2-a]quinoxalines. Specific formulation strategies are not extensively discussed.

Q12: What is the safety profile of pyrrolo[1,2-a]quinoxalines?

A12: While some this compound derivatives show promising in vitro activity against parasites and cancer cell lines, comprehensive toxicological studies are needed to fully assess their safety profile, including potential long-term effects.

Q13: What analytical methods are used to characterize and quantify pyrrolo[1,2-a]quinoxalines?

A13: Various analytical techniques are employed for characterizing and quantifying pyrrolo[1,2-a]quinoxalines, including:

  • Spectroscopic methods: NMR, IR, and MS are commonly used for structural elucidation and identification. [, ]

Q14: Is there information available regarding the environmental impact and degradation of pyrrolo[1,2-a]quinoxalines?

A14: The available research primarily focuses on the chemical synthesis and biological activity of pyrrolo[1,2-a]quinoxalines. Further studies are needed to assess their environmental impact and degradation pathways.

Q15: What are some of the milestones in the research of pyrrolo[1,2-a]quinoxalines?

A15: Key milestones include:

  • Early synthesis and investigation of their chemical properties. [, , ]
  • Identification of promising biological activities, such as antimalarial, antibacterial, and antitumor properties. [, , ]
  • Development of novel synthetic methodologies for pyrrolo[1,2-a]quinoxalines, including metal-catalyzed and metal-free approaches. [, , , , , , , , , , , , , , , ]

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